9-Cyclohexylnonane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclohexylnonane-2,6-dione: is an organic compound characterized by a cyclohexyl group attached to a nonane backbone with two ketone functional groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnonane-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a nonane derivative in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclohexyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability, employing techniques such as distillation and crystallization for purification.
Chemical Reactions Analysis
Types of Reactions: 9-Cyclohexylnonane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 9-Cyclohexylnonane-2,6-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of this compound has shown potential applications in drug development. Its derivatives may exhibit pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of 9-Cyclohexylnonane-2,6-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl group may interact with hydrophobic regions of proteins or cell membranes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
Nonane-2,6-dione: A linear dione without the cyclohexyl group.
Cyclohexylnonane: A hydrocarbon with a cyclohexyl group but no ketone functionalities.
Uniqueness: 9-Cyclohexylnonane-2,6-dione is unique due to the presence of both the cyclohexyl group and the two ketone functionalities This combination imparts distinct chemical and physical properties, making it versatile for various applications
Properties
CAS No. |
60439-25-0 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
9-cyclohexylnonane-2,6-dione |
InChI |
InChI=1S/C15H26O2/c1-13(16)7-5-11-15(17)12-6-10-14-8-3-2-4-9-14/h14H,2-12H2,1H3 |
InChI Key |
YDOJOCRDXGEWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.